
N-(3-chloro-4-methylphenyl)-N'-(4-methylbenzyl)ethanediamide
説明
N-(3-chloro-4-methylphenyl)-N'-(4-methylbenzyl)ethanediamide, commonly known as ACR16, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. ACR16 is an allosteric modulator of the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation.
作用機序
ACR16 binds to a specific site on the dopamine D2 receptor, which is distinct from the site where dopamine binds. This binding causes a conformational change in the receptor, which enhances the affinity of dopamine for its binding site. This results in an increase in dopamine signaling, which is beneficial for the treatment of neurological disorders.
Biochemical and Physiological Effects
ACR16 has been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. ACR16 also exhibits anti-addictive effects by reducing drug-seeking behavior in animal models of drug addiction. Additionally, ACR16 has been found to have a neuroprotective effect, which may be beneficial for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One of the major advantages of ACR16 is its specificity for the dopamine D2 receptor, which reduces the risk of off-target effects. ACR16 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of ACR16 is its poor solubility in water, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of ACR16. One potential direction is the development of ACR16 analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of ACR16's potential as a therapeutic agent for other neurological disorders, such as depression and anxiety. Additionally, the molecular mechanisms underlying ACR16's neuroprotective effects warrant further investigation.
科学的研究の応用
ACR16 has been extensively studied for its potential as a therapeutic agent for various neurological disorders, including schizophrenia, Parkinson's disease, and drug addiction. ACR16's mechanism of action as an allosteric modulator of the dopamine D2 receptor makes it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-3-6-13(7-4-11)10-19-16(21)17(22)20-14-8-5-12(2)15(18)9-14/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYYQLDJPLBVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



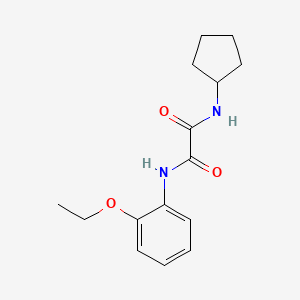
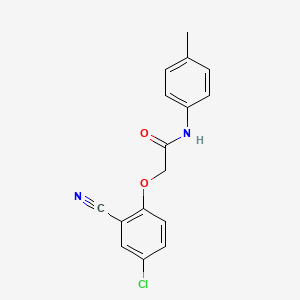
![N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3984988.png)
![N-benzyl-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-fluorobenzenesulfonamide](/img/structure/B3984996.png)
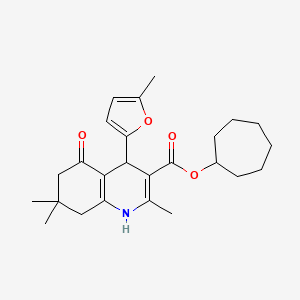
![2-amino-4-phenyl[1]benzofuro[3,2-b]pyridine-3-carbonitrile](/img/structure/B3985012.png)
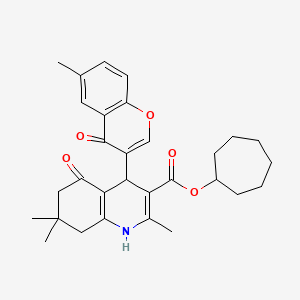
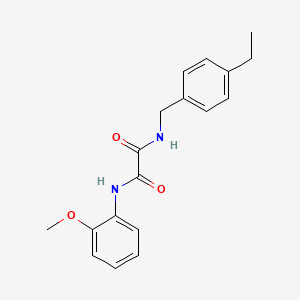
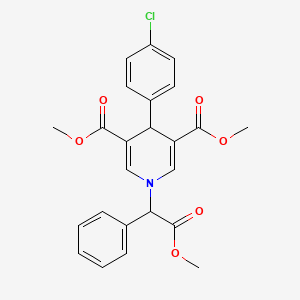
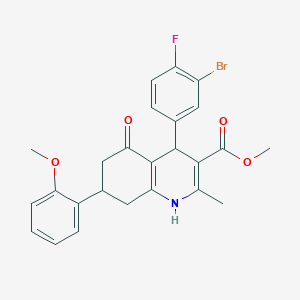

![N-(4-ethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3985052.png)
![N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B3985073.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3985093.png)